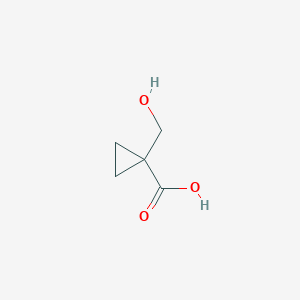

1-(Hydroxymethyl)cyclopropanecarboxylic acid

Description

1-(Hydroxymethyl)cyclopropanecarboxylic acid (CAS: N/A; synonyms: 1-Hydroxycyclopropane-1-carboxylic acid) is a cyclopropane derivative featuring a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) group on adjacent carbons of the cyclopropane ring. Its synthesis involves methods such as those described in Tetrahedron Letters (1984), which utilize cyclopropanation strategies and functional group transformations . The compound’s strained cyclopropane ring and polar functional groups make it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5(1-2-5)4(7)8/h6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFMINBPAYVYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473957 | |

| Record name | 1-(hydroxymethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49640-66-6 | |

| Record name | 1-(hydroxymethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Hydroxymethyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the carboxylic acid group can be formed via oxidation of corresponding alcohols or aldehydes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(Carboxymethyl)cyclopropanecarboxylic acid.

Reduction: Formation of 1-(Hydroxymethyl)cyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Hydroxymethyl)cyclopropanecarboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets.

Inhibitors of Enzymes

Research has indicated that derivatives of this compound can act as inhibitors of certain enzymes, such as O-acetylserine sulfhydrylase. These inhibitors could serve as adjuvants in treating infections caused by critical pathogens, enhancing the effectiveness of existing antibiotics .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory drug design. For example, studies have demonstrated that modifications of cyclopropane derivatives can lead to compounds with significant inhibitory activity against soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .

Biochemical Applications

This compound can be utilized in biochemical assays and protein studies.

Protein Interaction Studies

The compound is used in protein biology applications, including Western blotting and other assays, to study protein interactions and modifications . Its ability to form stable complexes with proteins makes it a valuable tool for researchers investigating protein function and structure.

Material Science Applications

In material science, the unique structural characteristics of this compound contribute to the development of novel materials.

Polymer Synthesis

The compound can be employed in the synthesis of polymers with specific properties. Its cyclopropane structure allows for unique cross-linking capabilities, which can enhance the mechanical properties of polymers used in various applications .

Case Study 1: Development of Anti-inflammatory Agents

A study focused on synthesizing derivatives of this compound demonstrated its efficacy in reducing inflammatory markers in animal models. The compounds were tested for their ability to inhibit sEH, resulting in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 2: Protein Interaction Analysis

In a biochemical study, researchers utilized this compound to investigate the binding affinities of various proteins involved in metabolic pathways. The results indicated that modifications to the cyclopropane ring could enhance binding interactions, providing insights into drug design strategies .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopropanecarboxylic acid depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various molecular targets and pathways. The cyclopropane ring’s strained nature can also make it reactive, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Functional Group Variations

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: Replaces the hydroxymethyl group with an amino (-NH2) group.

- Applications : Key ethylene precursor in plant biology .

- Safety : Acute toxicity (rat oral TDLO: 64 g/kg) and incompatibility with strong oxidizers .

- Metabolism : Converted to γ-hydroxybutyric acid via carnitine derivatives in Fusarium oxysporum .

- Comparison: ACC’s amino group enhances biological signaling roles, unlike the hydroxymethyl derivative’s focus on synthetic utility.

1-Phenylcyclopropanecarboxylic Acid Derivatives

- Structure : Phenyl substituents (e.g., 4-methoxyphenyl, 3,4-dichlorophenyl) on the cyclopropane ring.

- Synthesis : Prepared via α-alkylation of nitriles with 1,2-dibromoethane, yielding 64–88% depending on substituents .

- Applications : Precursors for kinase inhibitors; reactivity influenced by electron-withdrawing/donating groups .

- Comparison : Aryl groups improve cross-coupling reactivity for drug synthesis, whereas the hydroxymethyl group may enhance solubility for downstream functionalization.

1-(Trifluoromethyl)cyclopropanecarboxylic Acid

- Structure : Trifluoromethyl (-CF3) substituent.

- Applications: Intermediate in cannabinoid receptor modulators (e.g., Arena Pharmaceuticals’ Compound 764) .

- Comparison : The -CF3 group increases metabolic stability and lipophilicity, contrasting with the hydroxymethyl group’s hydrophilicity.

Physicochemical Properties

| Property | 1-(Hydroxymethyl) Derivative | 1-Aminocyclopropane-1-carboxylic Acid | 1-Phenyl Derivatives |

|---|---|---|---|

| Solubility | High (polar groups) | Moderate (amino group) | Low (aromatic ring) |

| Metabolic Stability | Moderate | Low (rapid conversion to ethylene) | High (aryl stability) |

| Synthetic Versatility | High (ester/amide formation) | Limited (specialized plant pathways) | High (cross-coupling) |

Biological Activity

1-(Hydroxymethyl)cyclopropanecarboxylic acid (HMCA) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

- Chemical Structure : The compound features a cyclopropane ring, which contributes to its strain and reactivity. Its hydroxymethyl and carboxylic acid functional groups are pivotal for biological interactions.

- CAS Number : 49640-66-6

Biological Activity Overview

Research indicates that HMCA exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These activities are primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways.

Table 1: Summary of Biological Activities

The biological effects of HMCA are mediated through several mechanisms:

- Enzyme Inhibition : HMCA has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators.

- Cell Signaling Modulation : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in regulating inflammation and cell survival.

- Induction of Apoptosis : In cancer cells, HMCA induces apoptosis by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Case Studies

Several studies have investigated the biological activity of HMCA:

- Anti-inflammatory Effects : A study demonstrated that HMCA significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use as an anti-inflammatory agent .

- Anticancer Activity : Research on human breast cancer cell lines showed that HMCA treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency . The mechanism involved the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins.

- Antimicrobial Properties : In vitro tests revealed that HMCA exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of HMCA is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound shows moderate solubility in aqueous environments, facilitating absorption when administered orally.

- Metabolism : HMCA undergoes metabolic transformations primarily through oxidation and conjugation reactions. Its metabolites may also possess biological activity, necessitating further investigation into their effects .

Q & A

Q. What approaches optimize derivatives for enhanced pharmacokinetic properties?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example, replacing the hydroxymethyl group with fluorinated analogs may increase metabolic stability . LogP calculations (via HPLC retention times) guide lipophilicity adjustments. In vivo pharmacokinetic studies in rodent models assess bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.